chemical structure and physical properties of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
chemical structure and physical properties of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
Comprehensive Characterization of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine: Structural Dynamics, Physical Properties, and Analytical Methodologies
Executive Summary
In the development and manufacturing of nucleoside analog therapeutics, the control of stereochemical and structural impurities is a critical quality attribute (CQA). 2-Deoxy-D-α-ribopyranosyl-5-azacytosine (often referred to as α-Decitabine or Decitabine Impurity 38) is a highly specific, potentially carcinogenic isomeric impurity of the active pharmaceutical ingredient (API) Decitabine (5-aza-2'-deoxycytidine)[1]. While the API relies on a β-D-furanosyl architecture to successfully incorporate into DNA and inhibit DNA methyltransferases (DNMTs), the α-pyranosyl isomer represents a thermodynamic degradation sink that lacks targeted pharmacological efficacy and poses toxicological risks.
This whitepaper provides an in-depth technical analysis of the mechanistic origins, physicochemical properties, and validated analytical isolation protocols for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, designed for senior analytical scientists and drug development professionals.
Structural Dynamics and Thermodynamic Causality
To understand the presence of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine in formulated Decitabine, one must examine the inherent instability of the 5-azacytosine N-glycosidic bond.
In the native API (β-D-furanosyl), the electron-deficient 1,3,5-triazine ring exerts a strong electron-withdrawing effect. In aqueous environments, or under the thermal stress of chemical synthesis, this weakens the N-glycosidic linkage at the anomeric carbon (C1'). This lability facilitates a reversible ring-opening event, generating an open-chain aldehyde intermediate. Because the 6-membered pyranose ring is thermodynamically favored over the 5-membered furanose ring (due to reduced ring strain), the C5-hydroxyl group frequently attacks the C1' aldehyde during spontaneous ring closure[2]. Furthermore, the α-anomer is stabilized by the anomeric effect, driving the equilibrium toward the α-pyranosyl configuration as a thermodynamic sink.
Mechanistic pathway of Decitabine isomerization to pyranosyl and alpha-anomeric impurities.
Physicochemical Profile
The shift from a furanose to a pyranose ring, coupled with the inversion of stereochemistry at the anomeric center, fundamentally alters the molecule's physical properties. The α-pyranosyl isomer exhibits distinct chromatographic retention and crystallization behaviors compared to the API.
Table 1: Quantitative Physical and Chemical Properties [1][3]
| Property | Value / Description |
| Chemical Name | 4-amino-1-(2-deoxy-α-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one |
| CAS Registry Number | 22432-95-7 |
| Molecular Formula | C8H12N4O4 |
| Molecular Weight | 228.21 g/mol |
| Melting Point | >174°C (Decomposes) |
| Topological Polar Surface Area (TPSA) | 121 Ų |
| Computed XLogP3 | -1.2 (Highly Hydrophilic) |
| Solubility | Soluble in Water; Slightly soluble in heated Methanol |
| Storage Temperature | -20°C (Freezer) to prevent further triazine ring-opening |
Note: While some structural databases conflate the α-furanosyl and α-pyranosyl forms under the umbrella of "α-Decitabine", the pyranosyl derivative specifically features the 6-membered oxane/pyran architecture, which must be distinguished via NMR or high-resolution MS[4].
Analytical Isolation and Quantification Protocol
To ensure compliance with ICH Q3A(R2) guidelines for impurity thresholds, a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (MS/MS) is required.
Causality in Method Design: Decitabine and its isomers are highly polar (XLogP -1.2) and prone to rapid degradation in aqueous solutions at room temperature. Therefore, the sample preparation must be conducted at 4°C, and the mobile phase must be slightly acidic (pH ~2.8) to protonate the triazine ring, preventing base-catalyzed ring-opening degradation during the chromatographic run.
Step-by-Step RP-HPLC-MS/MS Methodology
Phase 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.8). Rationale: Stabilizes the triazine ring and provides protons for positive electrospray ionization (ESI+).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Diluent: Water:Acetonitrile (95:5 v/v), pre-chilled to 4°C.
Phase 2: Sample Preparation
-
Accurately weigh 10 mg of the Decitabine API sample.
-
Dissolve in 10 mL of the pre-chilled diluent to achieve a 1 mg/mL concentration.
-
Vortex for 30 seconds and immediately transfer to a pre-chilled autosampler vial (maintained at 4°C). Critical Step: Extended exposure to room temperature will artificially inflate the α-pyranosyl impurity peak due to in-situ mutarotation.
Phase 3: Chromatographic Execution
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size (e.g., Waters XSelect HSS T3, chosen for enhanced retention of polar compounds).
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2% to 15% B
-
15-20 min: 15% to 50% B
-
20-25 min: Re-equilibration at 2% B.
-
-
Detection: UV at 228 nm (isosbestic point for triazine derivatives) and ESI-MS/MS in positive ion mode (monitoring m/z 229 [M+H]⁺).
Phase 4: System Suitability and Self-Validation A protocol is only as reliable as its internal controls. Before sample analysis, inject a resolution mixture containing Decitabine API, 2-Deoxy-D-β-ribopyranosyl-5-azacytosine, and 2-Deoxy-D-α-ribopyranosyl-5-azacytosine.
-
Validation Criteria: The resolution factor ( Rs ) between the β-furanosyl API and the α-pyranosyl impurity must be ≥1.5 . If Rs<1.5 , column degradation or mobile phase pH drift has occurred, and the system must be recalibrated.
RP-HPLC-MS/MS workflow for the isolation and quantification of α-decitabine impurities.
Pharmacological & Toxicological Implications
The stereochemistry of the anomeric center and the size of the sugar ring dictate the biological activity of nucleoside analogs. Human nucleoside transporters and kinases (such as deoxycytidine kinase) are highly stereoselective for the β-furanosyl configuration.
Because 2-Deoxy-D-α-ribopyranosyl-5-azacytosine possesses an α-anomeric linkage and a bulky pyranose ring, it is sterically hindered from being phosphorylated into a triphosphate nucleotide. Consequently, it cannot be incorporated into DNA, rendering it entirely ineffective at inhibiting DNA methylation[5]. However, its presence as an impurity is heavily regulated because non-natural α-nucleosides can act as competitive inhibitors for off-target metabolic enzymes, leading to unpredictable cytotoxicity and potential carcinogenic effects[1][6]. Monitoring its levels to below 0.1% in final drug products is a mandatory regulatory standard.
References
- α-Decitabine | 22432-95-7 - ChemicalBook. Source: chemicalbook.com.
- alpha-Decitabine | C8H12N4O4 | CID 688377 - PubChem. Source: nih.gov.
- Decitabine Impurity 27 | CAS 157771-78-3 - Veeprho. Source: veeprho.com.
- 2-Deoxy-D-Beta-ribopyranosyl-5-azacytosine - LGC Standards. Source: lgcstandards.com.
- Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation | Journal of the American Chemical Society. Source: acs.org.
- Stereochemical Aspects of the C-Glycosylation of Pyranosides and Furanosides - Thieme Connect. Source: sorbonne-universite.fr.
- Rare 2-Substituted Purine Nucleosides - R Discovery. Source: researcher.life.
Sources
- 1. α-Decitabine | 22432-95-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alpha-Decitabine | C8H12N4O4 | CID 688377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2-Deoxy-D-Beta-ribopyranosyl-5-azacytosine [lgcstandards.com]
